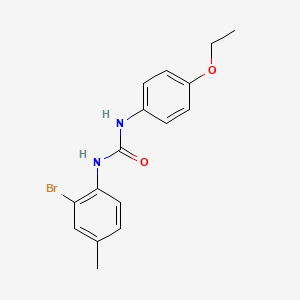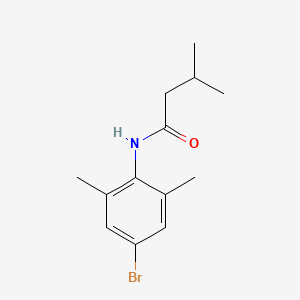![molecular formula C15H22N2O B5779717 N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. MPHP is a derivative of pyrovalerone and is structurally similar to other cathinones such as MDPV and α-PVP.
Wirkmechanismus
The exact mechanism of action of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This is thought to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been found to increase locomotor activity and induce hyperthermia in animal models. It also increases dopamine and norepinephrine levels in the brain, leading to increased alertness and arousal. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has also been shown to increase heart rate and blood pressure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments is its high potency, which allows for smaller doses to be used. This can be beneficial in reducing the cost of experiments. However, one limitation is that N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is a relatively new compound, and its long-term effects are not fully understood. Therefore, caution should be exercised when using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments.
Zukünftige Richtungen
1. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a treatment for ADHD and substance use disorders.
2. Studying the long-term effects of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide on the brain and body.
3. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a cognitive enhancer.
4. Studying the pharmacokinetics of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in humans.
5. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a treatment for depression and anxiety disorders.
In conclusion, N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is a synthetic compound that has gained popularity in the research community due to its potential therapeutic applications. It is a derivative of pyrovalerone and is structurally similar to other cathinones. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been extensively studied for its potential to treat ADHD, substance use disorders, depression, and anxiety disorders. While there are advantages to using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments, caution should be exercised due to its relatively new status and unknown long-term effects. Further research is needed to fully understand the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide involves the reaction of 4-methylpiperidine with 2-bromopropiophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reductive amination with ammonium formate and palladium on carbon. The final product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic and antidepressant properties in animal models. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has also been investigated for its potential to treat attention-deficit hyperactivity disorder (ADHD) and substance use disorders.
Eigenschaften
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18)16-13-6-4-5-7-14(13)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMJJFFGDAWFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)

![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)


![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)